Dipentylacetic acid

Vue d'ensemble

Description

Dipentylacetic acid, while not directly studied in the provided papers, is structurally related to diphenylacetic acid and its derivatives, which have been extensively researched. Diphenylacetic acid is a compound of interest due to its pharmacological properties and its role in various chemical reactions. For instance, it has been used as a substrate in Pd(II)-catalyzed enantioselective C-H olefination, which is a method to produce olefinated products with a specific absolute configuration . Moreover, diphenylacetic acid can form chiral molecular crystals with acridine, which exhibit interesting photodecarboxylating condensation reactions .

Synthesis Analysis

The synthesis of diphenylacetic acid derivatives has been achieved through various methods. One such method involves the condensation of mandelic acid with benzene in the presence of AlCl3, yielding diphenylacetic acid with high efficiency . This method can be adapted to synthesize different derivatives by using toluene or chlorobenzene instead of benzene. Additionally, a series of diphenylacetic acid derivatives have been synthesized from 2-phenyl-2-(p-nitrophenyl) propio- and butyronitriles, demonstrating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of diphenylacetic acid has been determined by X-ray diffraction, revealing a monoclinic space group and a propeller-like conformation due to the torsions of the phenyl planes around the central carboxylic plane . This conformation is stabilized by strong hydrogen bonds forming dimers, as well as weaker C–H···π and π···π interactions that connect these dimers . The crystal structure of related compounds, such as tripropylacetic acid, has also been studied, showing a planar, fully extended chain conformation that is directly related to its biological activity .

Chemical Reactions Analysis

Diphenylacetic acid and its derivatives participate in various chemical reactions. For example, the chiral molecular crystal formed by diphenylacetic acid and acridine can undergo stereospecific decarboxylating condensation upon irradiation, leading to the formation of chiral compounds with significant enantiomeric excess . The Pd(II)-catalyzed enantioselective C-H olefination of diphenylacetic acid substrates also highlights the reactivity of these compounds in producing enantioenriched olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylacetic acid derivatives are influenced by their molecular structure. The strong hydrogen bonding and intermolecular interactions observed in the crystal structure of diphenylacetic acid suggest a high degree of molecular association, which can affect its melting point, solubility, and other physical properties . The anticonvulsant activity of dipropylacetic and tripropylacetic acids, which are structurally related to diphenylacetic acid, is attributed to their competitive inhibition of GABA-transaminase, indicating that the structural features of these compounds play a crucial role in their biological activity .

Applications De Recherche Scientifique

- Optics and Material Science

- Diphenylacetic acid has been used in the growth of an organic crystal . This is significant in the field of optics and material science .

- The crystal was grown using the slow evaporation solution growth technique . The compound crystallizes in the monoclinic crystal system with space group, P2 1 /c .

- The grown crystal is transparent in the entire visible region with the lower cut-off wavelength of 225 nm . The four independent tensor coefficients of dielectric permittivity were found to be ε 11 = 29.92, ε 22 = 28.74, ε 33 = 27.38 and ε 13 = 0.81 from the dielectric measurements . The compound is thermally stable up to 148.9 °C .

- The laser induced surface damage threshold of the grown crystal was found to be 0.2165 GWcm −2 for 1064 nm Nd:YAG laser radiation . Nonlinear refractive index (n 2 ), absorption coefficient (β) and third order nonlinear susceptibility (χ (3)) were determined by Z-scan technique for the crystal .

-

Kinetic Resolution of Racemic Compounds

- Diphenylacetic acid can be used as a reagent in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones and 1-heteroarylalkanols .

- This is done by asymmetric esterification in the presence of pivalic anhydride and a chiral acyl-transfer catalyst .

- The specific methods of application or experimental procedures would depend on the specific compounds being resolved .

- The outcomes of this application would be enantiomerically pure compounds, which are important in many areas of chemistry, including pharmaceuticals .

-

Ortho-Arylation of 1-Phenyl-β-carbolines

- Diphenylacetic acid can be used as an additive in the ortho-arylation of 1-phenyl-β-carbolines using various aryl halides .

- This is done in the presence of a ruthenium catalyst .

- The specific methods of application or experimental procedures would depend on the specific aryl halides and 1-phenyl-β-carbolines being used .

- The outcomes of this application would be ortho-arylated 1-phenyl-β-carbolines, which are important in many areas of chemistry, including pharmaceuticals .

-

Synthesis of 2-Allyl-3-oxazolin-5-one Derivatives

- Diphenylacetic acid can be used as a catalyst to synthesize 2-allyl-3-oxazolin-5-one derivatives .

- This is done via a Rh-catalyzed coupling reaction of azlactones and alkynes followed by aza-Cope rearrangement .

- The specific methods of application or experimental procedures would depend on the specific azlactones and alkynes being used .

- The outcomes of this application would be 2-allyl-3-oxazolin-5-one derivatives, which are important in many areas of chemistry, including pharmaceuticals .

-

Perfumery

-

Pharmaceuticals

- Diphenylacetic acid is used in the production of certain pharmaceuticals, such as Penicillin G and Diclofenac .

- The specific methods of application or experimental procedures would depend on the specific pharmaceutical formulation .

- The outcome of this application would be effective pharmaceutical products .

Safety And Hazards

Orientations Futures

Propriétés

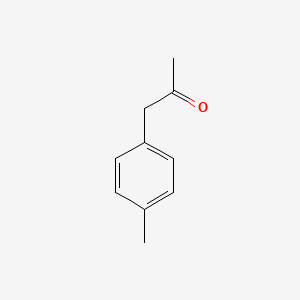

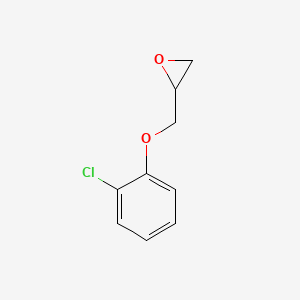

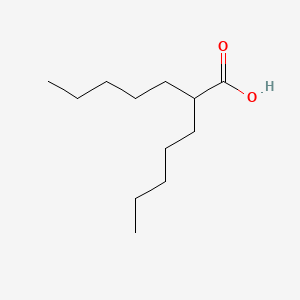

IUPAC Name |

2-pentylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOWOHSFJLXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202574 | |

| Record name | Dipentylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipentylacetic acid | |

CAS RN |

5422-52-6 | |

| Record name | Dipentylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2-pentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.